4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Overview
Description
4-(Bromomethyl)-1-fluoro-2-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, a fluorine atom, and a methoxy group attached to a benzene ring
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the bromomethyl group plays a crucial role. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium gets oxidized through its donation of electrons to form a new Pd–C bond with the electrophilic organic groups . In transmetalation, the bromomethyl group, which is formally nucleophilic, gets transferred from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may influence various metabolic pathways, particularly those involving carbon–carbon bond formation .
Pharmacokinetics
The compound’s use in suzuki–miyaura cross-coupling reactions suggests it may have significant chemical stability and reactivity .
Result of Action
The primary result of the action of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene typically involves the bromination of 1-fluoro-2-methoxybenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-fluoro-2-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 4-(fluoromethoxy)benzoic acid or 4-(fluoromethoxy)benzaldehyde.
Reduction: Formation of 4-(fluoromethyl)-1-fluoro-2-methoxybenzene.
Scientific Research Applications
4-(Bromomethyl)-1-fluoro-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of functionalized materials for electronic and photonic applications.
Biological Studies: Employed in the synthesis of biologically active molecules for research in biochemistry and molecular biology.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-7-methoxycoumarin: Another bromomethyl-substituted aromatic compound used in fluorescence labeling.
4-Bromomethyl-6,7-dimethoxycoumarin: Used in similar applications as a fluorescent labeling reagent.
Uniqueness
4-(Bromomethyl)-1-fluoro-2-methoxybenzene is unique due to the presence of both fluorine and methoxy groups, which influence its reactivity and potential applications. The combination of these substituents makes it a valuable intermediate in the synthesis of complex organic molecules with specific electronic and steric properties.
Properties
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLJROQMXLOJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591988 | |
Record name | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141080-73-1 | |
Record name | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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